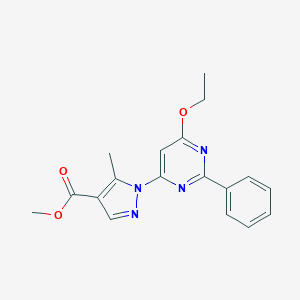
methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and highly selective compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
Methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate selectively binds to mGluR5 and inhibits its activity, leading to a decrease in the release of glutamate, a neurotransmitter that plays a key role in the regulation of synaptic plasticity and neuronal excitability. This results in a reduction in excitatory neurotransmission and a modulation of the dopaminergic and serotonergic systems, which are involved in the regulation of mood, cognition, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of anxiety and depression-like behaviors, the inhibition of drug-seeking behavior, and the improvement of cognitive function in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate is its high selectivity and potency, which allows for the specific targeting of mGluR5 without affecting other glutamate receptors. This makes it a valuable tool for the study of the role of mGluR5 in various neurological and psychiatric disorders. However, one of the limitations of this compound is its poor solubility, which can limit its use in some experimental settings.
Direcciones Futuras
There are several future directions for the study of methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate, including the investigation of its potential therapeutic applications in human subjects, the development of more potent and selective mGluR5 antagonists, and the exploration of its use in combination with other drugs for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms underlying the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
Methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate can be synthesized using a multistep process involving the reaction of 6-ethoxy-2-phenyl-4-pyrimidinamine with 3,5-dimethylpyrazole-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methyl iodide to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
Methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, addiction, and schizophrenia. It has also been investigated for its potential use in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Propiedades
Fórmula molecular |
C18H18N4O3 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
methyl 1-(6-ethoxy-2-phenylpyrimidin-4-yl)-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O3/c1-4-25-16-10-15(20-17(21-16)13-8-6-5-7-9-13)22-12(2)14(11-19-22)18(23)24-3/h5-11H,4H2,1-3H3 |
Clave InChI |
AFAPWQJCOLNZSK-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC(=C1)N2C(=C(C=N2)C(=O)OC)C)C3=CC=CC=C3 |
SMILES canónico |
CCOC1=NC(=NC(=C1)N2C(=C(C=N2)C(=O)OC)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















